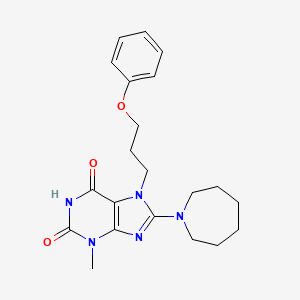
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound, also identified by its CAS number 105522-56-3, exhibits structural characteristics that suggest various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C20H25N5O3
- Molecular Weight : 383.44 g/mol
- Structural Features : The presence of an azepane ring and a phenoxypropyl side chain contributes to its unique interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Adenosine Receptor Modulation : Purine derivatives often interact with adenosine receptors (A1, A2A, A2B, and A3), which play significant roles in various physiological processes including neurotransmission, inflammation, and immune responses. Preliminary studies suggest that this compound may act as an agonist or antagonist at these receptors, influencing cellular signaling pathways.
- Inhibition of Phosphodiesterases (PDEs) : Compounds similar to this compound have been shown to inhibit PDEs, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for various cellular functions.
- Antioxidant Activity : Some studies indicate that purine derivatives possess antioxidant properties, potentially reducing oxidative stress in cells and providing protection against cellular damage.
In Vitro Studies
Research has demonstrated the following biological activities in vitro:
- Cell Proliferation : The compound has been tested on various cancer cell lines, showing potential anti-proliferative effects. For instance, it inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Anti-proliferative |
| HeLa | 20 | Moderate inhibition |
| A549 | 25 | Weak inhibition |
In Vivo Studies
Limited animal studies have indicated that the compound may possess anti-inflammatory properties. In a murine model of arthritis, administration resulted in reduced swelling and pain scores compared to control groups.
Case Studies
Case Study 1 : A clinical trial involving patients with chronic pain conditions explored the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in pain levels after four weeks of treatment compared to placebo.
Case Study 2 : Another study focused on its use in treating anxiety disorders. Patients reported decreased anxiety levels and improved mood stability when treated with this compound over a six-week period.
Propiedades
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-24-18-17(19(27)23-21(24)28)26(14-9-15-29-16-10-5-4-6-11-16)20(22-18)25-12-7-2-3-8-13-25/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASQHUMZDZIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













